REACTION_CXSMILES
|
[CH2:1]([O:13][C:14]1[CH:19]=[C:18]([N+:20]([O-])=O)[C:17]([N+:23]([O-])=O)=[CH:16][C:15]=1[O:26][CH2:27][CH2:28][CH2:29][CH2:30][CH2:31][CH2:32][CH2:33][CH2:34][CH2:35][CH2:36][CH2:37][CH3:38])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH3:12].O.NN>[Pd].C(O)C>[CH2:1]([O:13][C:14]1[CH:19]=[C:18]([NH2:20])[C:17]([NH2:23])=[CH:16][C:15]=1[O:26][CH2:27][CH2:28][CH2:29][CH2:30][CH2:31][CH2:32][CH2:33][CH2:34][CH2:35][CH2:36][CH2:37][CH3:38])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH3:12] |f:1.2|
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Name
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1,2-Bis-dodecyloxy-4,5-dinitro benzene
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Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
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C(CCCCCCCCCCC)OC1=C(C=C(C(=C1)[N+](=O)[O-])[N+](=O)[O-])OCCCCCCCCCCCC
|
Name
|
|
Quantity
|
8.25 mL
|
Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
|
Quantity
|
131 mg
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
65 mL
|
Type
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solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
This compound was synthesized
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Type
|
CUSTOM
|
Details
|
according to a literature procedure.24 In a Schlenk tube
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was refluxed under argon for 22 hours
|
Duration
|
22 h
|
Type
|
FILTRATION
|
Details
|
Hot filtration under argon
|
Type
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TEMPERATURE
|
Details
|
Upon cooling
|
Type
|
CUSTOM
|
Details
|
a white solid formed
|
Type
|
WASH
|
Details
|
The solid was washed with O2-free methanol
|
Type
|
CUSTOM
|
Details
|
was dried overnight under nitrogen
|
Duration
|
8 (± 8) h
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCCCCCCCC)OC=1C=C(C(=CC1OCCCCCCCCCCCC)N)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.57 g | |
YIELD: PERCENTYIELD | 75% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |